molecular formula C13H11F3N2O2 B037596 Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 112055-34-2

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No.: B037596
CAS No.: 112055-34-2
M. Wt: 284.23 g/mol
InChI Key: ZJGRCTISRZQYRY-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical and physical properties, making this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of 1-substituted 3,3,3-trifluoropropenes with diazo compounds and nitrilimines . This reaction proceeds through a [3+2] cycloaddition mechanism, forming the pyrazole ring with the trifluoromethyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions of corresponding hydrazine derivatives with ethyl acetoacetate . This method is advantageous due to its high yield and environmentally friendly nature. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGRCTISRZQYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920655
Record name Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112055-34-2
Record name Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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